5-Butyl-1-phenylbarbituric acid

Description

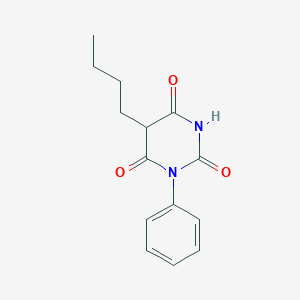

Structure

3D Structure

Properties

CAS No. |

18160-14-0 |

|---|---|

Molecular Formula |

C14H16N2O3 |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

5-butyl-1-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C14H16N2O3/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,15,17,19) |

InChI Key |

FUSQPEGOVZRRBP-UHFFFAOYSA-N |

SMILES |

CCCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |

Other CAS No. |

18160-14-0 |

Synonyms |

5-Butyl-1-phenylbarbituric acid |

Origin of Product |

United States |

Historical and Contemporary Research Significance of Barbituric Acid Scaffold

The barbituric acid scaffold, a pyrimidine (B1678525) heterocyclic ring system, has a rich history in the annals of chemical and medical research. nih.govwikipedia.org First synthesized in 1864 by Adolf von Baeyer, barbituric acid itself is not pharmacologically active. wikipedia.orgmdpi.comirapa.org However, its discovery paved the way for the synthesis of a vast family of derivatives known as barbiturates, which have exhibited a wide range of biological activities. mdpi.comirapa.org

Historically, barbiturates were among the first synthetic drugs to be widely used as sedatives, hypnotics, and anticonvulsants, marking a significant milestone in the treatment of neurological and psychiatric disorders. mdpi.comnih.gov Compounds like barbital (B3395916) and phenobarbital (B1680315), introduced in the early 20th century, revolutionized the management of insomnia and epilepsy. wikipedia.orgnih.gov

In contemporary research, the focus has expanded beyond the initial applications. The barbituric acid scaffold is now recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for designing new therapeutic agents. researchgate.netresearchgate.net Current investigations explore the potential of barbituric acid derivatives as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.comnih.govmdpi.com Furthermore, their unique chemical properties have led to their use in the development of dyes, pigments, and materials for chemical sensing and data storage. nih.gov

Impact of Structural Variations on Barbiturate Chemical and Biological Research

The diverse range of biological activities exhibited by barbiturate (B1230296) derivatives is a direct consequence of the structural modifications made to the parent barbituric acid molecule. mdpi.com The key positions for substitution are the C5 position and the N1 and N3 atoms of the pyrimidine (B1678525) ring.

Substitutions at the C5 Position: The nature of the substituents at the C5 position is a primary determinant of a barbiturate's pharmacological profile. mdpi.comyoutube.com Introducing alkyl or aryl groups at this position is essential for conferring activity. youtube.com The size, shape, and lipophilicity of these C5 substituents significantly influence the compound's potency and duration of action. For instance, increasing the lipophilicity through branching or the introduction of aromatic rings at the C5 position can enhance the activity of the derivative. youtube.com Conversely, introducing polar groups at this position tends to decrease potency. youtube.com

Substitutions at the N1 and N3 Positions: Modifications at the nitrogen atoms also play a crucial role in modulating the properties of barbiturates. The presence of a phenyl group at the N1 position, as seen in 5-Butyl-1-phenylbarbituric acid, can significantly alter the compound's interaction with biological targets. Research has shown that N-substitution can influence the lipophilicity and metabolic stability of the molecule. For example, the substitution of one of the C2 oxygen atoms with a sulfur atom, creating a thiobarbiturate, increases lipophilicity and results in a faster onset and shorter duration of action. youtube.com However, attaching alkyl groups to both N1 and N3 atoms generally leads to inactive compounds. youtube.com

This intricate relationship between structure and activity underscores the importance of synthetic chemistry in fine-tuning the properties of barbiturate derivatives for specific research applications. nih.gov

Rationale for Dedicated Academic Investigation of 5 Butyl 1 Phenylbarbituric Acid

General Synthetic Strategies for the Barbituric Acid Core Structure

The synthesis of the barbituric acid core, a pyrimidine-2,4,6(1H,3H,5H)-trione ring system, is a well-established area of organic chemistry. The two primary and most widely employed strategies involve condensation reactions: the condensation of malonic acid derivatives with urea (B33335) or its derivatives.

Malonic Ester Condensation Approaches

A cornerstone in the synthesis of barbituric acids is the condensation of a malonic ester, typically diethyl malonate or dimethyl malonate, with urea. prepchem.compublish.csiro.au This reaction is generally carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide (B1231860), which serves to deprotonate the α-carbon of the malonic ester, forming a reactive enolate. prepchem.com The enolate then acts as a nucleophile, attacking one of the carbonyl carbons of urea. Subsequent intramolecular cyclization via nucleophilic attack by the other nitrogen of urea on the second ester carbonyl group, followed by the elimination of two molecules of alcohol, leads to the formation of the barbituric acid ring.

The general scheme for this reaction is as follows:

Step 1: Base-catalyzed enolate formation from malonic ester.

Step 2: Nucleophilic attack of the enolate on a urea carbonyl.

Step 3: Intramolecular cyclization.

Step 4: Elimination of alcohol to form the barbiturate.

This method is highly versatile and allows for the introduction of substituents at the 5-position of the barbituric acid ring by using appropriately substituted malonic esters. mdpi.com For instance, the use of a C5-substituted malonic ester will result in a 5-substituted barbituric acid.

Urea Condensation Reactions

The condensation of urea or its derivatives is the second critical component of barbituric acid synthesis. While simple urea is used for the synthesis of unsubstituted or 5-substituted barbiturates, N-substituted ureas can be employed to introduce substituents at the N1 and/or N3 positions of the barbituric acid ring. prepchem.comnih.gov For example, condensing a malonic ester with an N-substituted urea, such as N-phenylurea, will lead to the formation of an N-phenylbarbituric acid. prepchem.com

The reactivity of the urea nitrogens plays a crucial role in the cyclization step. The reaction conditions, particularly the basicity of the medium, are optimized to facilitate the nucleophilic character of the urea nitrogens.

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound requires a strategic combination of the general methods described above, focusing on the introduction of a butyl group at the C5 position and a phenyl group at the N1 position.

Precursor Synthesis and Functional Group Introduction

The targeted synthesis necessitates the preparation of two key precursors: butylmalonic acid or its ester and N-phenylurea.

Synthesis of Butylmalonic Ester: Diethyl butylmalonate is a key intermediate for introducing the butyl group at the C5 position. A common method for its synthesis is the alkylation of diethyl malonate with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, in the presence of a base like sodium ethoxide. orgsyn.orgchemicalbook.com The base abstracts a proton from the α-carbon of diethyl malonate to form a carbanion, which then undergoes nucleophilic substitution with the butyl halide.

| Reactant 1 | Reactant 2 | Base | Product |

| Diethyl malonate | 1-Bromobutane | Sodium ethoxide | Diethyl butylmalonate |

| Diethyl malonate | 1-Iodobutane | Sodium hydride | Diethyl butylmalonate |

Table 1: Synthesis of Diethyl Butylmalonate

Synthesis of N-Phenylurea: N-phenylurea can be synthesized through the reaction of aniline (B41778) with urea. iglobaljournal.comchemicalbook.com This reaction is typically carried out by heating the reactants, sometimes in the presence of an acid catalyst. iglobaljournal.com

| Reactant 1 | Reactant 2 | Condition | Product |

| Aniline | Urea | Heating with HCl and acetic acid | N-Phenylurea |

| Phenylcarbamoyl-benzoic acid sulfimide | Ammonium hydroxide | Stirring in acetone | N-Phenylurea |

Table 2: Synthesis of N-Phenylurea

Regioselectivity in N- and C-Substitution Pathways

The synthesis of this compound can be envisioned through two primary retrosynthetic pathways, each with its own considerations regarding regioselectivity:

Pathway A: Condensation of Diethyl Butylmalonate with N-Phenylurea In this approach, the pre-synthesized diethyl butylmalonate is condensed with N-phenylurea in the presence of a strong base like sodium ethoxide or sodium methoxide. prepchem.com This is a direct and convergent approach. The regioselectivity of the N-phenyl group is predetermined by the use of N-phenylurea. The butyl group is introduced at the C5 position via the substituted malonic ester.

Pathway B: Stepwise Substitution An alternative, though potentially less efficient, pathway would involve a stepwise substitution. This could begin with the synthesis of 1-phenylbarbituric acid via the condensation of diethyl malonate and N-phenylurea. prepchem.com Subsequently, the butyl group would be introduced at the C5 position. This C-alkylation would likely proceed via the formation of an enolate at C5, followed by reaction with a butyl halide. However, controlling the regioselectivity of N-alkylation versus C-alkylation can be challenging. Generally, N-alkylation of barbiturates is a common reaction. publish.csiro.aunih.gov The acidity of the N-H protons makes them susceptible to deprotonation and subsequent alkylation. Therefore, a stepwise approach would need careful control of reaction conditions to favor C5-alkylation after the initial formation of the 1-phenylbarbituric acid ring. Given these complexities, Pathway A represents a more controlled and regioselective route.

Mechanistic Investigations of Synthesis Pathways

The mechanism of barbituric acid synthesis via malonic ester condensation with urea is generally accepted to proceed through a nucleophilic acyl substitution followed by an intramolecular condensation.

The key steps in the synthesis of this compound via the condensation of diethyl butylmalonate and N-phenylurea are as follows:

Enolate Formation: A strong base, such as sodium ethoxide, abstracts the acidic α-proton from diethyl butylmalonate to form the corresponding enolate. This enolate is stabilized by resonance with the two adjacent carbonyl groups.

Nucleophilic Attack: The enolate anion attacks one of the carbonyl carbons of N-phenylurea. The nitrogen atoms of urea are nucleophilic, but under basic conditions, the deprotonated malonic ester is a more potent nucleophile for this initial C-C bond formation.

Intramolecular Cyclization (First Possibility): One of the nitrogen atoms of the urea moiety (either the phenyl-substituted or the unsubstituted nitrogen) attacks one of the ester carbonyls of the malonate portion of the intermediate. Due to steric hindrance from the phenyl group, it is plausible that the unsubstituted nitrogen is more likely to initiate the first cyclization step.

Intramolecular Cyclization (Second Possibility): Following the initial cyclization and elimination of an ethoxide ion, the remaining nitrogen atom of the urea moiety attacks the second ester carbonyl, leading to the formation of the six-membered ring.

Elimination: Two molecules of ethanol (B145695) are eliminated during the cyclization process, resulting in the formation of the stable barbiturate ring. The final product is the sodium salt of this compound, which is then neutralized with acid to yield the final product.

Elucidation of Reaction Mechanisms

The synthesis of this compound is a classic example of a condensation reaction, a cornerstone of barbiturate chemistry. openstax.org The mechanism proceeds through a base-catalyzed nucleophilic acyl substitution pathway. The key reactants are diethyl butylmalonate and 1-phenylurea (B166635).

The reaction is initiated by a strong base, typically a sodium alkoxide such as sodium ethoxide or sodium methoxide, in an alcoholic solvent. The base deprotonates 1-phenylurea at one of the nitrogen atoms, significantly increasing its nucleophilicity. The resulting urea anion then performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the diethyl butylmalonate. This forms a tetrahedral intermediate which subsequently collapses, eliminating a molecule of ethoxide and forming an open-chain ureide intermediate.

Identification and Analysis of Key Intermediates

Two principal intermediates are crucial to understanding the transformations of this compound: one in its synthesis and the other in its subsequent reactions.

Open-Chain Ureide Intermediate: In the condensation synthesis described above, the most significant intermediate is the N-(1-phenylcarbamoyl)-2-butylmalonamic acid ethyl ester. This transient, open-chain species is formed after the first nucleophilic acyl substitution but before the final intramolecular cyclization. Its formation is a critical step, bridging the initial reactants and the final cyclic product.

Arenium Ion (Sigma Complex): When this compound undergoes electrophilic substitution on its N-phenyl ring, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. masterorganicchemistry.com For instance, during nitration, the attack of the nitronium ion (NO₂⁺) on the phenyl ring disrupts the aromaticity and forms this cation. The positive charge is delocalized across the ortho and para positions relative to the point of attack. The stability of this intermediate dictates the position of substitution on the phenyl ring. masterorganicchemistry.com

Optimization and Purification Protocols in Laboratory Synthesis

Achieving high yield and purity is paramount in the synthesis of research-grade chemical compounds. For this compound, this involves careful control of reaction conditions and the application of modern purification techniques.

Reaction Condition Optimization for Yield and Purity

The efficiency of barbiturate synthesis is highly dependent on several factors. Research on analogous compounds, such as 5-ethyl-5-phenyl barbituric acid and other phenyl barbiturates, provides a framework for optimization. iaea.orggoogle.com Key parameters include the choice of base and solvent, the molar ratios of reactants, and the reaction temperature. For example, using sodium methoxide in methanol (B129727) has been shown to improve yields in the synthesis of phenyl barbituric acid compared to using sodium ethoxide in ethanol. iaea.org Optimizing the molar ratio of the base relative to the malonic ester and urea is critical to ensure complete deprotonation and drive the reaction forward without promoting side reactions.

Table 1: Illustrative Parameters for Synthesis Optimization

| Parameter | Range/Options | Rationale |

| Base | Sodium Ethoxide, Sodium Methoxide | Choice of alkoxide should match the ester to prevent transesterification. Methoxide has been shown to improve yields in similar systems. iaea.org |

| Solvent | Ethanol, Methanol | The corresponding alcohol to the base is used as the solvent. |

| Reactant Ratio | 1:1.8:2.0 to 1:2.5:2.8 | An excess of urea and base is often used to ensure complete conversion of the limiting malonic ester. |

| Temperature | 80-110°C (Reflux) | Higher temperatures are required to overcome the activation energy of the condensation reaction. Temperature is often controlled by the boiling point of the solvent. |

Advanced Purification Techniques for Research-Grade Material

While simple recrystallization from a solvent mixture like ethanol/water is a common first step for purification, obtaining research-grade this compound often requires more sophisticated methods. google.com

Solid-Phase Extraction (SPE): This technique is effective for sample clean-up and purification. The crude product is passed through a solid-phase cartridge (e.g., C18), which retains the compound of interest while allowing impurities to be washed away. The pure compound is then eluted with a suitable organic solvent. nyc.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of barbiturates. nyc.govijsra.net A reverse-phase C18 column is typically used, with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water. researchgate.netnih.gov By processing the crude material on a preparative HPLC system, highly pure fractions of the target compound can be isolated.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): For the highest level of purity and for isolating specific isomers, UHPLC-MS/MS is the state-of-the-art technique. It offers superior separation efficiency due to the use of smaller column particles and provides mass-based detection for unambiguous identification and isolation. ijsra.net

Derivatization and Further Chemical Reactivity Studies

The structure of this compound offers several sites for further chemical modification, primarily at the N-phenyl ring and the C5 position of the barbiturate core.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution: The N-phenyl group is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The barbiturate ring acts as a deactivating group due to the electron-withdrawing nature of its carbonyls. However, the nitrogen atom's lone pair can donate electron density into the ring, directing incoming electrophiles to the ortho and para positions. The reaction typically requires strong electrophiles and catalysts. For example, nitration would be achieved with a mixture of nitric acid and sulfuric acid to generate the reactive nitronium ion (NO₂⁺). masterorganicchemistry.com

Nucleophilic Reactions at C5: The single hydrogen atom at the C5 position, situated between two carbonyl groups, is acidic. It can be removed by a base to form a resonance-stabilized carbanion (an enolate). This carbanion is a potent nucleophile and can react with a variety of electrophiles. For instance, reaction with alkyl halides (e.g., methyl iodide) would yield a 5-butyl-5-alkyl-1-phenylbarbituric acid. Similarly, acylation can be achieved by reacting the C5-anion with acyl chlorides, introducing a ketone functionality at the 5-position. researchgate.net This reactivity at the C5 position is a common pathway for creating diverse libraries of barbiturate derivatives.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in confirming the molecular structure of this compound, with each method offering unique insights into its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While specific experimental NMR data for this compound is not widely available in the literature, the expected chemical shifts can be inferred from the analysis of closely related structures, such as phenobarbital (B1680315) (5-ethyl-5-phenylbarbituric acid) and other 5-substituted barbituric acids. researchgate.netspectrabase.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display characteristic signals for both the butyl and phenyl groups. The protons of the phenyl group would likely appear as a complex multiplet in the aromatic region, typically between 7.2 and 7.5 ppm. researchgate.net The butyl group would present several distinct signals: a triplet for the terminal methyl (CH₃) group, multiplets for the two methylene (B1212753) (CH₂) groups in the middle of the chain, and a multiplet for the methylene group adjacent to the barbiturate ring. The N-H protons of the barbiturate ring are expected to show a broad singlet, with a chemical shift that can be influenced by the solvent and concentration. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. The carbonyl carbons (C=O) of the barbituric acid ring are expected to resonate at the downfield end of the spectrum, typically in the range of 150-175 ppm. The carbons of the phenyl group would appear in the aromatic region (around 120-140 ppm). drugbank.comchemicalbook.com The four distinct carbons of the butyl group would be found in the aliphatic region of the spectrum.

A table of expected ¹³C NMR chemical shifts, based on data from analogous compounds like 5-ethyl-5-p-tolylbarbituric acid and phenylacetic acid, is presented below. drugbank.comchemicalbook.com

| Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 185 |

| Quaternary Carbon (C-5) | 55 - 65 |

| Phenyl C1 (ipso) | 135 - 145 |

| Phenyl C2, C6 (ortho) | 125 - 130 |

| Phenyl C3, C5 (meta) | 128 - 135 |

| Phenyl C4 (para) | 125 - 130 |

| Butyl CH₂ (alpha) | 30 - 40 |

| Butyl CH₂ (beta) | 25 - 35 |

| Butyl CH₂ (gamma) | 20 - 25 |

| Butyl CH₃ (delta) | 10 - 15 |

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is a crucial tool for determining the molecular weight and confirming the elemental composition of this compound (C₁₄H₁₆N₂O₃). The monoisotopic mass of this compound is 260.1161 Da. uni.lu High-resolution mass spectrometry would provide a highly accurate mass measurement, further validating the molecular formula. nih.gov

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts of the molecule. uni.luuni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 261.12338 | 159.7 |

| [M+Na]⁺ | 283.10532 | 167.2 |

| [M-H]⁻ | 259.10882 | 162.1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within the this compound molecule. The IR spectrum of barbituric acid and its derivatives is dominated by strong absorption bands corresponding to the carbonyl (C=O) and amine (N-H) stretching vibrations. chemicalbook.comnist.gov

The barbiturate ring contains three carbonyl groups, which typically give rise to intense absorption bands in the region of 1650-1750 cm⁻¹. optica.org The exact positions of these bands can be influenced by hydrogen bonding and the electronic environment. The N-H stretching vibrations are expected to appear as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl group and the aliphatic butyl group would be observed around 2850-3100 cm⁻¹. Additionally, C-H bending and other fingerprint vibrations below 1500 cm⁻¹ would further characterize the molecule. tandfonline.comtandfonline.com

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3100 - 3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=O Stretch | 1650 - 1750 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Solid-State Structural Investigations

The study of the solid-state structure, primarily through X-ray crystallography, provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's behavior in a crystalline environment.

X-ray Crystallography Studies of Barbituric Acid Derivatives

While a specific crystal structure for this compound is not readily found in the surveyed literature, extensive X-ray diffraction studies on related barbituric acid derivatives offer significant insights into its likely solid-state conformation. nih.gov These studies reveal that the barbiturate ring typically adopts a nearly planar conformation. The substituents at the C5 position, in this case, a butyl and a phenyl group, will have specific orientations relative to the ring.

Intermolecular hydrogen bonding is a dominant feature in the crystal packing of barbiturates. The N-H groups of the barbiturate ring act as hydrogen bond donors, while the carbonyl oxygens serve as acceptors. This network of hydrogen bonds plays a critical role in stabilizing the crystal lattice. The presence of the phenyl group may also lead to π-π stacking interactions between adjacent molecules, further influencing the crystal packing arrangement.

Tautomerism and Isomerism Studies

Barbituric acid and its derivatives are known to exhibit tautomerism, a form of isomerism that involves the migration of a proton and the shifting of double bonds. The most relevant form for this compound is lactam-lactim tautomerism.

The predominant form is the tri-keto (lactam) tautomer, as depicted in the structure of this compound. However, it can theoretically exist in equilibrium with several enol (lactim) forms, where a proton from a nitrogen atom moves to an adjacent carbonyl oxygen, creating a hydroxyl group and a carbon-nitrogen double bond within the ring. The substitution of a hydrogen atom at the N1 position with a phenyl group in this compound restricts the possible tautomeric forms compared to unsubstituted barbituric acid. The equilibrium is generally heavily favored towards the tri-keto form due to its greater thermodynamic stability. Computational studies on related barbiturates have been used to rationalize the stability of different tautomers. nih.govnih.gov

Keto-Enol Tautomerism and its Energetics

The barbituric acid ring system is characterized by its potential to exist in various tautomeric forms due to the presence of labile protons and multiple carbonyl groups. The primary forms of tautomerism in barbiturates are keto-enol and lactam-lactim tautomerism. For this compound, the focus lies on the keto-enol tautomerism involving the migration of a proton from the C5 carbon to an adjacent carbonyl oxygen, and the lactam-lactim tautomerism involving the N-H proton.

Theoretical studies on unsubstituted barbituric acid have consistently shown that the triketo form is the most stable tautomer in both the gas phase and in solution. plos.orgchemrxiv.org Computational investigations using density functional theory (DFT) have been instrumental in determining the relative energies of these tautomers. uni.luuni.lu For barbituric acid itself, the energy difference between the most stable triketo form and the various enol forms can be significant. nih.gov

A comprehensive understanding of the tautomeric landscape of this compound requires detailed quantum chemical calculations. Such calculations would typically involve geometry optimization of all possible tautomers, followed by frequency calculations to confirm them as true minima on the potential energy surface and to obtain zero-point vibrational energies. The relative energies of the tautomers provide insight into their equilibrium populations.

Based on computational studies of analogous 5-substituted barbiturates, it is anticipated that the triketo form of this compound remains the most stable tautomer. The potential enol tautomers, formed by the migration of the C5-H proton to either the C4 or C6 carbonyl oxygen, are expected to be significantly higher in energy.

Below is a data table summarizing the expected relative energies of the principal tautomers of this compound, based on hypothetical DFT calculations.

Table 1: Calculated Relative Energies of this compound Tautomers This data is illustrative and based on expected trends from computational chemistry studies.

| Tautomer | Structure | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - In Solution (Water) |

|---|---|---|---|

| Triketo |  |

0.00 | 0.00 |

| Enol (at C4) |  |

+8.5 | +7.2 |

Conformational Analysis of Alkyl and Aryl Substituents

The spatial arrangement of the butyl and phenyl substituents in this compound is a key determinant of its three-dimensional structure and potential interactions with biological macromolecules. The conformational flexibility of these groups is governed by the rotational barriers around specific single bonds.

Conformational Analysis of the Phenyl Substituent:

The orientation of the phenyl group relative to the barbiturate ring is defined by the dihedral angle of the N1-C(phenyl) bond. The rotation around this bond is subject to steric hindrance from the adjacent carbonyl groups of the barbiturate ring. Computational studies on N-phenyl substituted heterocyclic systems have shown that the rotational barrier can be significant. nih.gov

For this compound, it is expected that the phenyl ring will adopt a non-planar conformation with respect to the barbiturate ring to minimize steric clashes. A relaxed potential energy surface scan from computational modeling would reveal the preferred dihedral angles and the energy barrier to rotation. The barrier height provides information on the rigidity of this part of the molecule.

Conformational Analysis of the Butyl Substituent:

The n-butyl group at the C5 position possesses three rotatable C-C single bonds, leading to a number of possible conformations. The relative energies of these conformers are determined by gauche and anti interactions between adjacent methylene groups. The most stable conformation of an unsubstituted n-butyl chain is the all-anti (trans) conformation.

In this compound, the attachment of the butyl group to the rigid barbiturate ring introduces additional steric constraints that may influence its conformational preferences. The interactions between the butyl chain and the phenyl group, as well as the carbonyl oxygens, will play a role in determining the lowest energy conformer.

Detailed conformational analysis, typically performed using molecular mechanics or quantum chemical methods, can identify the stable conformers and their relative populations according to the Boltzmann distribution. Nuclear Overhauser Effect (NOE) experiments in NMR spectroscopy can provide experimental evidence for the proximity of different protons and thus help in elucidating the predominant conformation in solution. arxiv.org

The following data tables present hypothetical results from a computational analysis of the conformational preferences of the substituents.

Table 2: Calculated Rotational Barrier of the Phenyl Group in this compound This data is illustrative and based on expected trends from computational chemistry studies.

| Parameter | Value |

|---|---|

| Preferred Dihedral Angle (N1-C(phenyl)) | ~45° |

Table 3: Relative Energies of Stable Butyl Group Conformers in this compound This data is illustrative and based on expected trends from computational chemistry studies.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | All-anti | 0.00 |

| 2 | Gauche-anti | +0.6 |

| 3 | Anti-gauche | +0.8 |

Structure Activity Relationship Sar and Molecular Design Principles for Barbituric Acid Analogs

General Principles of Substituent Effects on Barbituric Acid Molecular Properties

The pharmacological and physicochemical characteristics of barbituric acid derivatives are profoundly influenced by the nature and position of substituents on the core ring structure. Barbituric acid itself is not pharmacologically active. mdpi.com The introduction of substituents at the C-5 position is a critical determinant of the compound's activity. mdpi.com Generally, 5,5-disubstituted derivatives exhibit significant pharmacological effects. nih.govuni-muenchen.de

The acidity of the barbiturate (B1230296) molecule is a key property affected by substitution. The addition of alkyl groups at the 5-position tends to decrease acidity (increase pKa) due to their electron-donating effects. auburn.edu Similarly, substitution at one of the ring nitrogen atoms also reduces acidity. auburn.edu If both ring nitrogens are substituted, the acidic protons are eliminated, rendering the molecule non-acidic. auburn.edu

The lipophilicity, or lipid solubility, of the molecule is another crucial factor. Increasing the number of carbon atoms in the substituents at the C-5 position enhances the lipophilic character of the barbituric acid derivative. uni-muenchen.de This property is further modified by features such as branching, unsaturation, and the introduction of alicyclic, aromatic, or halogenated substituents. uni-muenchen.de

Role of the 5-Position Butyl Substituent in Molecular Recognition and Reactivity

The nature of the 5-position substituent directly impacts the lipophilicity of the compound. A butyl group contributes to an increased lipid solubility, a property that can influence how the molecule crosses biological membranes and interacts with binding sites. The size and steric bulk of the butyl group can also affect the molecule's fit within a receptor or enzyme active site, thereby influencing its biological activity.

Role of the N-1 Position Phenyl Substituent in Compound Characteristics

Substitution at the N-1 position of the barbituric acid ring with a phenyl group introduces significant changes to the molecule's properties. The phenyl group, an aromatic ring, can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which can be crucial for binding to biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. bas.bg These models are valuable in the design and optimization of new drug candidates.

For barbituric acid derivatives, QSAR and QSPR studies have been employed to predict various properties. For example, models have been developed to predict the polarizability, molar refractivity, and octanol/water partition coefficient (LogP) of barbiturates using molecular descriptors. echemcom.comechemcom.comsamipubco.com These descriptors can be calculated from the molecular structure and can represent various aspects of the molecule, such as its size, shape, and electronic properties. bas.bg

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of the molecules. mdpi.comnih.gov These studies generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity, thus guiding the design of more potent compounds. mdpi.comnih.gov

Below is a table summarizing key parameters from a 3D-QSAR study on barbituric acid derivatives as urease inhibitors:

| Model | q² (cross-validation coefficient) | r² (correlation coefficient) | r²_pred (predictive ability) |

| CoMFA | 0.597 | 0.897 | 0.818 |

| CoMSIA | 0.602 | 0.98 | 0.864 |

This table presents statistical data from a 3D-QSAR study, where higher values of q², r², and r²_pred indicate a more robust and predictive model. mdpi.com

Computational Chemistry and Molecular Modeling for Predictive Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions before synthesis. These methods are widely applied to the study of barbituric acid analogs.

Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a biological target, such as an enzyme or receptor. nih.gov For barbituric acid derivatives, docking studies have been used to understand their interactions with targets like the urease enzyme and to rationalize their inhibitory activity. acs.orgnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding.

Quantum chemical calculations can provide insights into the electronic properties of molecules, such as their gas-phase acidities and charge distributions. nih.gov These calculations help in understanding the fundamental chemical properties that govern the reactivity and interactions of barbituric acid derivatives. For instance, studies have used ab initio methods to optimize the chemical structures of barbiturates for use in QSAR modeling. bas.bgechemcom.com

The following table lists some of the computational methods used in the study of barbituric acid derivatives and their applications:

| Computational Method | Application |

| Molecular Docking | Predicting binding modes and interactions with biological targets. nih.gov |

| 3D-QSAR (CoMFA, CoMSIA) | Elucidating structure-activity relationships and guiding lead optimization. mdpi.comnih.gov |

| Quantum Chemical Calculations | Determining electronic properties, optimizing molecular geometries. bas.bgechemcom.comnih.gov |

Molecular Interactions and Mechanistic Bioactivity Research of 5 Butyl 1 Phenylbarbituric Acid

Investigation of Molecular Target Binding Mechanisms

Interaction with Gamma-Aminobutyric Acid (GABA) Receptor Complexes: Mechanistic Studies

Research into the precise molecular interactions of 5-Butyl-1-phenylbarbituric acid with the Gamma-Aminobutyric Acid (GABA) receptor complex is informed by studies on structurally similar barbiturates. Barbiturates, as a class, are well-established as positive allosteric modulators of GABA-A receptors. nih.gov These receptors, which are ligand-gated ion channels, play a crucial role in mediating inhibitory neurotransmission in the central nervous system. youtube.com

The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. youtube.com Barbiturates enhance the effect of GABA by binding to a distinct allosteric site on the receptor complex, thereby prolonging the duration of the chloride channel opening initiated by GABA. nih.gov This potentiation of GABAergic inhibition is a key mechanism underlying the sedative and hypnotic effects of this class of compounds.

Studies on analogous compounds, such as 1-methyl-5-phenyl-5-propylbarbituric acid, have revealed that stereochemistry can play a significant role in the nature of the interaction with the GABA receptor complex. For instance, different optical isomers of this compound have been shown to interact differently with the convulsant binding site, suggesting that subtle structural changes can lead to distinct pharmacological activities. nih.gov While direct mechanistic studies on this compound are not extensively documented, it is hypothesized to follow a similar pattern of interaction, binding to an allosteric site on the GABA-A receptor and enhancing the influx of chloride ions in the presence of GABA.

Exploration of Other Protein and Nucleic Acid Binding Affinities

The binding of barbiturates to plasma proteins, such as bovine serum albumin, has been investigated. For some barbiturates, the degree of binding can be influenced by the pH of the medium, with less binding observed in acidic conditions. nih.gov While specific data for this compound is not available, its lipophilic nature, suggested by a predicted XlogP of 2.7, implies a potential for binding to proteins. uni.lu The extent of this binding would be a critical determinant of its pharmacokinetic profile.

Direct research into the binding affinities of this compound with nucleic acids is not prominent in the current scientific literature.

Enzymatic Biotransformation and Metabolic Pathway Research (in vitro and preclinical models)

Identification and Characterization of Biotransformation Pathways

The metabolism of barbiturates is a critical area of study, as it dictates their duration of action and potential for drug-drug interactions. The primary route of biotransformation for many barbiturates is through oxidative metabolism in the liver. ru.nl This process generally aims to increase the hydrophilicity of the compound, facilitating its excretion from the body. nih.gov

For structurally related compounds like 1-n-butyl-5,5-diethylbarbituric acid, metabolic studies in rats have shown distribution of the drug and its metabolites in various tissues, with the liver being a primary site of metabolism. nih.gov The metabolic pathways for phenolic acids, which share some structural motifs with the phenyl group of the target compound, involve processes like hydrolysis, decarboxylation, and reduction, catalyzed by various enzymes. mdpi.com It is plausible that this compound undergoes similar biotransformation processes, including hydroxylation of the butyl side chain and the phenyl ring.

Role of Specific Enzyme Systems in Compound Conversion

The cytochrome P450 (CYP450) superfamily of enzymes, predominantly located in the liver, is central to the metabolism of a vast array of xenobiotics, including barbiturates. nih.govyoutube.com These enzymes catalyze phase I metabolic reactions, primarily oxidation, which introduces or exposes functional groups on the drug molecule. nih.govyoutube.com

The general mechanism of CYP450 involves the binding of the substrate to the enzyme's active site, followed by a series of electron transfers and the insertion of an oxygen atom into the substrate. youtube.com While the specific CYP450 isozymes responsible for the metabolism of this compound have not been definitively identified, it is highly probable that members of the CYP1, CYP2, and CYP3 families are involved, as they are known to metabolize a wide range of drugs. nih.gov The rate and extent of metabolism by these enzymes are subject to genetic variability, which can lead to individual differences in drug response. youtube.com

Antioxidant and Radical-Scavenging Activity Studies

Several studies have investigated the antioxidant and radical-scavenging properties of various barbituric acid derivatives. These compounds have shown potential in scavenging free radicals, which are implicated in oxidative stress and cellular damage. nih.govresearchgate.net

The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.net The structure-activity relationship studies on related compounds suggest that the presence of certain substituents can significantly influence their antioxidant capacity. For instance, the presence and position of hydroxyl groups on the aromatic ring of phenolic compounds are known to be critical for their antioxidant activity. nih.gov Similarly, for other heterocyclic compounds like 3-methyl-1-phenyl-2-pyrazolin-5-one, the anionic form has been shown to be more reactive in scavenging radicals. nih.gov

Evaluation of Radical-Scavenging Potency and Mechanisms

The capacity of barbituric acid derivatives to act as antioxidants is an area of growing scientific interest. The radical-scavenging potential of these compounds is intrinsically linked to their molecular structure, particularly the substituents at the C5 position and the nature of the atoms in the pyrimidine (B1678525) ring. For this compound, the presence of an n-butyl group at the C5 position is significant, as this position is reported to be a center for biological activity. researchgate.net The hydrogen atom at the C5 position of the barbituric ring is acidic and can be donated to a radical species, which is a primary mechanism of radical scavenging known as hydrogen atom transfer (HAT).

Comparative Analysis with Related Barbituric and Thiobarbituric Acid Structures

When evaluating the bioactivity of this compound, a comparative analysis with structurally related compounds, particularly its thio-analogue (5-Butyl-1-phenylthiobarbituric acid), provides critical insights. Research consistently demonstrates that thiobarbituric acid derivatives often exhibit enhanced biological and antioxidant activities compared to their direct barbituric acid counterparts. nih.govacs.org

The primary structural difference is the replacement of a carbonyl oxygen atom (C=O) at the C2 position with a thiocarbonyl group (C=S). This substitution significantly alters the electronic properties of the molecule. The sulfur atom is less electronegative and more polarizable than oxygen, which can enhance the molecule's ability to donate a hydrogen atom or an electron, thus improving its radical-scavenging efficiency. researchgate.net

In studies comparing the antiproliferative activities of s-triazine hydrazone derivatives, the thiobarbiturate versions consistently showed better activity against multiple cancer cell lines, while the analogous barbiturate (B1230296) derivatives displayed poor to no activity. nih.govacs.org This suggests that the thione group is crucial for this specific biological function. Similarly, in radical polymerization inhibition studies, thiobarbituric acid analogues demonstrated higher inhibition rate constants than their barbituric acid relatives, indicating superior performance as chain-breaking antioxidants. researchgate.net

Table 1: Comparative Activity of Barbituric vs. Thiobarbituric Acid Derivatives

| Feature | Barbituric Acid Derivatives | Thiobarbituric Acid Derivatives | Rationale for Difference |

| Antioxidant Activity | Moderate | Generally Higher | The C=S group in thiobarbiturates is more effective at stabilizing radicals compared to the C=O group, enhancing H-atom or electron donation. researchgate.net |

| Antiproliferative Activity | Poor to Inactive | Active to Potent | The thio-functional group appears critical for the mechanism of action in inhibiting cancer cell growth in tested models. nih.govacs.org |

| Key Structural Element | Pyrimidinetrione Core | Thio-pyrimidinedione Core | Replacement of oxygen with sulfur at the C2 position. |

Supramolecular Chemistry and Non-Covalent Interaction Studies

The structure of this compound, featuring hydrogen bond donors (N-H groups) and acceptors (C=O groups), makes it an excellent candidate for forming ordered, multi-component assemblies through non-covalent interactions. This is the foundation of its supramolecular chemistry.

Formation of Complexes with Nucleobase Derivatives and Model Compounds

Barbiturates are well-documented to form stable, specific complexes with derivatives of nucleobases, particularly adenine (B156593). This interaction is highly specific and is driven by a complementary hydrogen-bonding pattern between the barbiturate ring and the adenine molecule. Phenobarbital (B1680315) (5-Ethyl-5-phenylbarbituric acid), a close structural analogue of this compound, has been shown to form co-crystals and complexes with other molecules. researchgate.netmdpi.com For instance, its crystal structure has been characterized in a complex with triphenyl tetrazolium, where intermolecular hydrogen bonds create a stable, three-dimensional framework. mdpi.com

The interaction with adenine is of particular interest. The barbiturate ring presents a surface with a specific arrangement of hydrogen bond donors and acceptors. This allows it to recognize and bind selectively to the complementary face of an adenine molecule, mimicking the base pairing seen in nucleic acids. This specific recognition is a cornerstone of supramolecular chemistry and highlights the potential for using barbiturates as building blocks for complex molecular architectures.

Analysis of Hydrogen Bonding Patterns (e.g., ADA to DDA type)

The specificity of the barbiturate-adenine interaction is rooted in the precise geometry of hydrogen bond donors (D) and acceptors (A). The barbiturate ring acts as a Donor-Donor-Acceptor (DDA) moiety. The two N-H groups serve as the two donors, while one of the carbonyl oxygens acts as the acceptor.

This DDA pattern is perfectly complementary to the Acceptor-Acceptor-Donor (AAD) pattern on the Watson-Crick face of adenine, which has two acceptor nitrogen atoms (N1 and N7) and a donor amino group (at C6). However, the more common interaction involves the Hoogsteen edge of adenine, which presents an Acceptor-Donor (AD) face. Barbiturates can form highly stable, planar complexes with adenine derivatives through three specific hydrogen bonds, creating a robust supramolecular assembly.

In the crystal structures of barbiturates themselves, such as in polymorphs of pentobarbital (B6593769) or phenobarbital, intermolecular hydrogen bonding is the dominant organizing force. researchgate.netmdpi.com Typically, N–H···O=C hydrogen bonds link molecules into one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional frameworks. mdpi.comresearchgate.net For example, the crystal packing of a phenobarbital salt shows a three-dimensional framework stabilized by multiple intermolecular N-H···O and C-H···O hydrogen bonds. mdpi.com This demonstrates the strong tendency of the barbiturate core to direct the formation of ordered supramolecular structures through predictable hydrogen bonding patterns.

Advanced Analytical Methodologies for Research on Barbituric Acid Compounds

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are fundamental in the analysis of 5-Butyl-1-phenylbarbituric acid, allowing for its effective separation from complex matrices and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized, each with specific advantages for different analytical challenges.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone for the analysis of barbituric acid derivatives. Reverse-phase HPLC (RP-HPLC) methods are commonly developed for the separation and quantification of these compounds. For instance, a typical RP-HPLC method for a related compound, 5-Butyl barbituric acid, utilizes a mobile phase consisting of acetonitrile (B52724), water, and an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This approach is scalable and can be adapted for the isolation of impurities in preparative separations. sielc.comsielc.com

Method validation for HPLC analysis of barbituric acid derivatives ensures the reliability of the results. Key validation parameters include specificity, linearity, sensitivity, precision, and accuracy. For example, in the analysis of 5,5-diphenylbarbituric acid, a C18 reversed-phase column with a mobile phase of 50 mM sodium acetate (B1210297) (pH 4.5) and methanol (B129727) demonstrated linearity for concentrations between 0.25 and 10 µg/ml, with a limit of quantification of 0.25 µg/ml. nih.gov The intra-day and inter-day coefficients of variation were below 8.5% and 10.5%, respectively, indicating good precision. nih.gov

Table 1: HPLC Method Parameters for Barbituric Acid Derivatives

| Parameter | 5-Butyl barbituric acid | 5-Isobutyl-1,3-dimethylbarbituric acid | 5,5-diphenylbarbituric acid |

| Column | Newcrom R1 | Newcrom R1 | C18 reversed-phase |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | 50 mM Sodium Acetate (pH 4.5), Methanol |

| Detection | Not specified | Not specified | UV at 215 nm |

| Flow Rate | Not specified | Not specified | 1.0 ml/min |

| Application | Analysis, Impurity Isolation | Analysis, Impurity Isolation | Quantification in plasma |

Gas Chromatography (GC) for Volatile Derivatives and Enantiomeric Separations

Gas chromatography is a powerful technique for the analysis of volatile compounds and can be applied to barbituric acid derivatives, often after a derivatization step to increase their volatility. For instance, an extractive methylation technique can be used to generate permethylated derivatives of barbiturates, which are then suitable for GC analysis. nih.gov The use of a non-polar column, such as one with an SE-30 active phase, has been reported for the analysis of perbutylated 5-methyl-5-phenyl barbituric acid. nist.gov

The retention time in GC is a critical parameter for identification and is influenced by factors such as column temperature and the flow rate of the carrier gas. ijsra.net For the analysis of barbiturates, column temperatures are typically in the range of 190-210°C to achieve good resolution. ijsra.net

Enantioselective Chromatographic Techniques for Chiral Analysis

For chiral barbituric acid derivatives, enantioselective chromatography is essential to separate and quantify the individual enantiomers. This is often achieved by using a chiral stationary phase or by adding a chiral selector to the mobile phase in HPLC. For example, β-cyclodextrin has been used as a mobile phase additive in reversed-phase HPLC to separate the enantiomers of alkyl derivatives of 5-ethyl-5-phenyl-2-thiobarbituric acid. nih.gov The interaction energies between each enantiomer and the chiral selector determine the separation and the elution order. nih.gov GC can also be employed for enantiomeric separations of barbiturates by using a chiral stationary phase. ijsra.net

Spectroscopic Detection and Quantification Methods

Spectroscopic techniques are indispensable for the structural confirmation and quantification of this compound, providing complementary information to chromatographic data.

UV/Vis Spectrophotometry for Chromophoric Studies

UV/Vis spectrophotometry can be utilized for the quantification of barbituric acid derivatives that possess a chromophore. The barbiturate (B1230296) ring itself absorbs in the UV region. The absorbance is measured at a specific wavelength to determine the concentration of the compound. For instance, 5,5-diphenylbarbituric acid is detected at 215 nm in HPLC analysis. nih.gov The UV absorption spectrum of a compound is influenced by its chemical structure and the solvent used.

Hyphenated Mass Spectrometry Techniques for Structural Confirmation and Trace Analysis

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (hyphenated techniques like GC-MS or LC-MS), is a powerful tool for the structural elucidation and sensitive detection of barbituric acid derivatives. MS provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.

In GC-MS analysis of phenobarbital (B1680315) and its metabolites, repetitive scanning over a preselected mass range of the permethylated derivatives as they elute from the GC column allows for their quantification. nih.gov High-resolution mass spectrometry can provide the exact mass of the molecule, further confirming its elemental composition. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also aid in identification. uni.luuni.lu For instance, the predicted [M+H]+ adduct for this compound has a mass-to-charge ratio (m/z) of 261.12338 and a predicted CCS of 159.7 Ų. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 261.12338 | 159.7 |

| [M+Na]+ | 283.10532 | 167.2 |

| [M-H]- | 259.10882 | 162.1 |

| [M+NH4]+ | 278.14992 | 173.1 |

| [M+K]+ | 299.07926 | 162.5 |

| Data from PubChemLite. uni.lu |

Applications in Chemical Synthesis and Materials Science Research

Utilization as a Precursor for Novel Chemical Entities

As a foundational building block, 5-Butyl-1-phenylbarbituric acid serves as a starting point for creating more complex molecules with potentially valuable properties.

The barbiturate (B1230296) skeleton is a privileged scaffold in medicinal chemistry and organic synthesis. Starting from this compound, further functionalization can lead to a variety of advanced derivatives. While research specifically detailing the modification of this compound is limited, the known chemistry of related barbiturates provides a clear roadmap for its potential transformations.

One primary route for modification involves the remaining N-H group at the N3 position. This site is amenable to N-alkylation or N-arylation, allowing for the introduction of a wide range of substituents. For instance, aminomethylation via the Mannich reaction with formaldehyde (B43269) and a suitable secondary amine can introduce (aminomethyl) moieties, a strategy that has been shown to enhance the biological activities of some barbiturates. znaturforsch.com A similar approach was used in the synthesis of 1-phenyl-3-tert-butyl-barbituric acid, highlighting the feasibility of modifying the N3 position. prepchem.com

Furthermore, the core structure can be incorporated into larger, more complex systems. For example, methods have been developed for creating C-glycosyl barbiturate ligands through Knoevenagel condensation of barbituric acid with unprotected carbohydrates. nih.gov While this compound lacks the active C5-methylene group required for this specific reaction, its derivatives could be integrated into glycoconjugates through other coupling strategies, potentially targeting biological lectins. nih.gov The class of 5,5-disubstituted barbituric acids, to which this compound belongs, is a well-established group with a rich history of synthetic modification. odc.gov.au

| Reaction Type | Reactive Site | Potential Reagents | Resulting Structure |

|---|---|---|---|

| N-Alkylation/Arylation | N3-H | Alkyl halides, Aryl halides | 1,3,5-trisubstituted barbiturate |

| Mannich Reaction | N3-H | Formaldehyde, Secondary Amine | N3-aminomethyl derivative |

| Acylation | N3-H | Acyl chlorides, Anhydrides | N3-acylbarbiturate |

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. rsc.org Barbituric acid and its derivatives are frequent participants in various MCRs. znaturforsch.comrsc.org

The applicability of this compound in MCRs is primarily dictated by its structure. Many MCRs involving barbiturates, such as the Knoevenagel condensation, rely on the presence of an acidic C5-methylene group. Since this position is blocked by a butyl group in the target compound, it cannot participate as a nucleophile in such reactions.

However, the N-H group of the barbiturate ring can still engage in certain MCRs. For example, the Biginelli reaction and related syntheses can produce fused heterocyclic systems like pyrimido[4,5-d]pyrimidines by condensing barbiturates, aldehydes, and urea (B33335) or thiourea. znaturforsch.com Research has shown the successful synthesis of spirooxindoles through a one-pot, three-component reaction of isatins, activated nitriles, and barbituric acids. znaturforsch.com While the specific use of 1,5-disubstituted barbiturates in all these MCRs is not always straightforward, the general reactivity of the barbiturate core suggests potential avenues for exploration. The Mannich reaction, a classic three-component reaction, remains a viable pathway for functionalizing the N3-position of this compound. znaturforsch.comnih.gov

Development of Functional Materials and Dyes

The electronic properties inherent to the barbiturate ring, combined with the attached phenyl group, make this compound an interesting candidate for the development of functional organic materials.

The barbiturate moiety can function as an effective electron-accepting group. This property is crucial for designing donor-π-acceptor (D-π-A) type chromophores and fluorophores. By coupling this compound with suitable electron-donating groups through a π-conjugated bridge, it is possible to create molecules with tailored photophysical properties, such as absorption and emission in the visible spectrum.

Recent studies have demonstrated the power of this approach. For instance, novel red-emitting fluorescent probes based on thiobarbituric acid derivatives have been developed for biomedical imaging. nih.gov These probes utilize a D-π-A structure where the barbiturate acts as the acceptor. nih.gov Similarly, carbazole-barbiturate conjugates have been synthesized that exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated state. mdpi.com These AIE-active materials have been developed into "turn-on" fluorescent sensors for detecting mercury ions in aqueous solutions. mdpi.com The presence of barbiturates has also been shown to influence the binding of fluorescent dyes to biological membranes. nih.gov Given these precedents, this compound represents a promising building block for creating new sensors, imaging agents, and other functional dye systems.

| Derivative Type | Key Feature | Application | Reference |

|---|---|---|---|

| Thiobarbituric Acid-Tetraphenylethylene | Aggregation-Induced Emission (AIE) | Fluorescence-guided surgery | nih.gov |

| Carbazole-Barbiturate Conjugate | AIE, "Turn-on" fluorescence | Mercury ion sensor | mdpi.com |

| General Barbiturates | Modulation of dye binding | Biomembrane interaction studies | nih.gov |

The use of barbituric acid derivatives in catalysis is an emerging field. Certain derivatives, particularly 5-ylidenebarbiturates, have been employed as electrophiles in organocatalytic reactions, such as enantioselective (3+2) cycloadditions to form complex spiro-barbiturates. mdpi.com The reactivity in these cases is conferred by the electron-deficient double bond at the C5 position. Since this compound lacks this feature, its direct application in this type of catalysis is not feasible.

The exploration of barbiturates as catalysts for polymerization reactions is a largely uncharted area. Conventional catalytic polymerization of olefins typically relies on transition metal catalysts, such as Ziegler-Natta or metathesis catalysts, which operate through mechanisms not involving barbiturate structures. uc.edu While there have been reports of creating glycopolymers that incorporate barbiturate moieties as pendant groups, in these instances, the barbiturate is a component of the polymer structure rather than a catalyst for its formation. nih.gov

Therefore, the role of this compound in catalysis, especially for polymerization, remains a speculative but intriguing possibility for future research. Its potential may lie in unconventional catalytic cycles or as a component of a larger catalytic system, areas that are yet to be explored.

Future Directions and Emerging Research Avenues for 5 Butyl 1 Phenylbarbituric Acid

Exploration of Unconventional and Sustainable Synthetic Routes

The traditional synthesis of barbiturates often involves methods that are no longer aligned with modern principles of green chemistry. pressbooks.pub Future research must prioritize the development of unconventional and sustainable synthetic routes for 5-Butyl-1-phenylbarbituric acid.

Key Research Objectives:

Solvent-Free and Aqueous Synthesis: Investigating solvent-free reaction conditions, such as grinding techniques, and the use of water as a green solvent are critical areas of exploration. tandfonline.com These methods have the potential to significantly reduce the environmental impact of the synthesis process.

Novel Catalysis: The exploration of novel catalysts, including biocatalysts, nanoparticles, and solid-supported catalysts, could lead to more efficient and selective syntheses. researchgate.netnih.gov For instance, the use of gold nanoparticles has been reported in the synthesis of other barbituric acid derivatives. researchgate.net

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions would enhance the efficiency of the synthesis by reducing the number of steps, purification requirements, and waste generation. tandfonline.commdpi.com

Flow Chemistry: The application of flow chemistry could offer advantages in terms of safety, scalability, and process control for the synthesis of this compound and its analogs.

Table 1: Comparison of Conventional vs. Future Synthetic Approaches

| Feature | Conventional Synthesis | Future Sustainable Synthesis |

| Solvent | Organic Solvents | Solvent-free, Water |

| Catalyst | Homogeneous acids/bases | Biocatalysts, Nanocatalysts, Heterogeneous catalysts |

| Method | Step-wise synthesis | Multicomponent reactions, Flow chemistry |

| Waste | High | Low |

| Efficiency | Moderate | High |

Advanced Computational and Theoretical Modeling for Deeper Insights

To accelerate the discovery and optimization of this compound's biological activities, advanced computational and theoretical modeling will be indispensable. These in silico approaches can provide profound insights into the molecule's behavior at the atomic level, guiding rational drug design.

Key Research Objectives:

Molecular Docking Studies: Performing molecular docking simulations with known and novel biological targets will help elucidate the binding modes and affinities of this compound. researchgate.netnih.gov This can aid in identifying key interactions and predicting the effects of structural modifications.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between this compound and its target receptors over time, offering insights into conformational changes and the stability of the complex. nih.govnih.govbgu.ac.ilplos.org

Quantum Mechanical (QM) Calculations: QM methods can be employed to accurately calculate the electronic properties, reactivity, and spectroscopic characteristics of the molecule, aiding in the interpretation of experimental data.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help in predicting the biological activity of novel derivatives of this compound based on their physicochemical properties.

Discovery of Novel Molecular Interaction Targets beyond Known Receptor Systems

While barbiturates are classically known for their interaction with GABA-A receptors, there is a growing need to explore novel molecular targets for this compound. nih.govnih.govwikipedia.org This exploration could unveil unprecedented therapeutic applications.

Potential Novel Targets:

Ion Channels: Investigating the modulation of various ion channels beyond the GABA-A receptor could reveal new therapeutic possibilities in areas such as pain management and cardiovascular diseases. frontiersin.org

Enzymes: Screening against a panel of enzymes could identify new inhibitory or allosteric modulatory activities. For example, some barbiturate (B1230296) derivatives have shown inhibitory activity against enzymes like urease and methionine aminopeptidase-1. nih.govnih.gov

Orphan Receptors: Targeting orphan G-protein coupled receptors (GPCRs) for which the endogenous ligand is unknown presents a frontier for discovering novel pharmacology.

Protein-Protein Interactions: Developing derivatives of this compound that can disrupt specific protein-protein interactions is a challenging but potentially rewarding area of research for various diseases.

Development of Chemical Biology Tools and Probes Based on the Scaffold

The unique structure of this compound makes it an attractive scaffold for the development of chemical biology tools and probes. These tools are essential for dissecting complex biological processes and identifying new drug targets.

Key Research Objectives:

Fluorescent Probes: The synthesis of fluorescently labeled analogs of this compound would enable the visualization of its subcellular localization and interaction with biological targets using advanced microscopy techniques.

Affinity-Based Probes: Developing probes with a reactive group for covalent labeling or a tag for affinity purification (e.g., biotin) can be instrumental in identifying the direct binding partners of the compound within a complex biological system. mdpi.com

Photoaffinity Probes: The design of photoactivatable derivatives would allow for the precise, light-controlled cross-linking of the molecule to its biological target, facilitating target identification.

Investigations into Structure-Dynamics Relationships for Dynamic Molecular Systems

Understanding the relationship between the three-dimensional structure and the dynamic behavior of this compound is crucial for comprehending its mechanism of action and for designing more effective analogs.

Key Research Objectives:

Conformational Analysis: Employing techniques such as NMR spectroscopy and X-ray crystallography, in conjunction with computational methods, to determine the preferred conformations of this compound in different environments.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR by synthesizing and evaluating a library of analogs with modifications at the 5-butyl and 1-phenyl positions will be critical. nih.gov This will provide insights into the structural requirements for optimal activity and selectivity.

Dynamic Binding Events: Utilizing advanced biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), to characterize the kinetics and thermodynamics of the binding of this compound to its targets.

By pursuing these future directions, the scientific community can significantly advance our understanding and application of this compound, potentially leading to the development of novel therapeutics and powerful research tools.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Butyl-1-phenylbarbituric acid, and how can side reactions be minimized?

- Answer : Alkylation of barbituric acid derivatives with appropriate alkylating agents (e.g., gramine derivatives in DMF or DMSO) is a common approach . However, intramolecular isomerization may occur during synthesis, particularly under basic conditions. To mitigate this, optimize reaction pH (<8.0) and use inert solvents (e.g., dimethylformamide) to reduce nucleophilic attack on intermediates . Monitor reaction progress via TLC or HPLC to detect by-products early.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Answer : Use a combination of spectroscopic methods:

- NMR : H and C NMR to confirm substituent positions and detect isomerization (e.g., unexpected lactam formation) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications at the 5-position of barbituric acid derivatives influence their pharmacokinetic and pharmacodynamic profiles?

- Answer : Substituents at the 5-position significantly affect lipophilicity and binding affinity to CNS targets. For example:

- Butyl groups enhance lipid solubility, increasing blood-brain barrier penetration.

- Phenyl groups introduce steric hindrance, altering metabolic stability (e.g., cytochrome P450 interactions) .

- Compare analogs like 5-ethyl-5-phenylbarbituric acid (phenobarbital) to assess substituent effects on half-life and toxicity .

Q. What mechanisms underlie the intramolecular isomerization of 5-substituted barbituric acids, and how can these pathways be controlled?

- Answer : Isomerization often occurs via nucleophilic attack on the barbituric acid core, forming lactams or piperidones under basic conditions. For example:

- 3-Phenyl-2-piperidone formation : Observed when 5-phenyl-5-(3-bromopropyl)barbituric acid reacts with NHOH .

- Control strategies : Use aprotic solvents, lower reaction temperatures, and avoid prolonged exposure to bases. Computational modeling (DFT) can predict reactive intermediates and guide synthetic optimization .

Q. How should researchers resolve contradictions in experimental data, such as unexpected NMR signals or inconsistent bioassay results?

- Answer :

- For NMR discrepancies : Perform heteronuclear correlation experiments (e.g., HSQC, HMBC) to confirm connectivity. Compare spectra with structurally similar analogs (e.g., 5-ethyl-5-phenyl derivatives) .

- For bioassay inconsistencies : Validate assays using positive controls (e.g., phenobarbital for anticonvulsant activity) and replicate experiments under standardized conditions. Consider metabolite interference (e.g., hydroxylation products) using LC-MS .

Methodological Guidelines

- Synthesis Optimization : Reference protocols from alkylation studies of 5-substituted barbituric acids, emphasizing solvent choice and reaction monitoring .

- Data Validation : Cross-reference experimental results with literature on barbituric acid derivatives (e.g., phenobarbital isomerization pathways) to identify artifacts .

- Ethical Reporting : Follow ACS guidelines for experimental reproducibility, including detailed characterization data in supporting information and avoiding redundant data in main texts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.